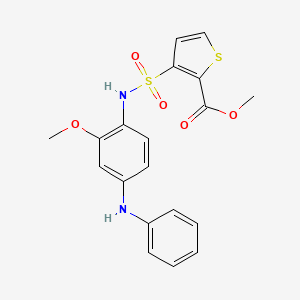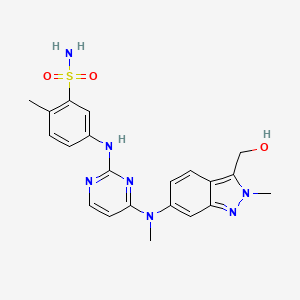
Hdac-IN-3
Vue d'ensemble
Description
GSK-3117391 est un médicament à petite molécule qui a fait l'objet de recherches pour ses effets thérapeutiques potentiels, en particulier dans le traitement de la polyarthrite rhumatoïde. Il est connu pour son rôle d'inhibiteur de la désacétylase des histones, ce qui en fait un composé important dans le domaine de l'épigénétique et de la recherche sur le cancer .
Mécanisme D'action
- The primary target of Hdac-IN-3 is histone deacetylase (HDAC). HDACs are enzymes responsible for removing acetyl groups from lysine residues on histone proteins and non-histone proteins. By inhibiting HDAC activity, this compound alters gene expression patterns, leading to downstream effects .
- This compound inhibits HDACs, resulting in increased histone acetylation. Acetylated histones promote a more open chromatin structure, allowing transcription factors better access to DNA. Consequently, gene expression is modulated, affecting various cellular processes .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
Hdac-IN-3 interacts with HDAC3, inhibiting its deacetylase activity . This interaction alters the acetylation status of histones, resulting in structural changes to chromatin and thus transcriptional regulation . The inhibition of HDAC3 by this compound can lead to increased acetylation levels of α-tubulin, improving axonal transport, which is often impaired in neurodegenerative disorders .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through the inhibition of HDAC3 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurodegenerative diseases, this compound has been shown to improve motor deficits and exert neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This results in increased acetylation of histones and other proteins, leading to changes in gene expression . The inhibition of HDAC3 by this compound can also influence other molecular processes, such as enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound can improve motor deficits in mouse models of neurodegenerative diseases over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that this compound at doses of 10 and 25 mg/kg improves motor deficits in mouse models of neurodegenerative diseases
Metabolic Pathways
This compound, as an inhibitor of HDAC3, could potentially influence various metabolic pathways. HDAC3 has been implicated in various cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle
Subcellular Localization
Hdac3, the target of this compound, is primarily nuclear , suggesting that this compound may also be localized to the nucleus
Méthodes De Préparation
La synthèse du GSK-3117391 implique la préparation d'acides hydroxamiques à base d'acides aminés. La voie de synthèse comprend généralement les étapes suivantes :
Formation de l'acide hydroxamique : Cela implique la réaction d'un dérivé d'acide aminé avec de l'hydroxylamine.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le composé souhaité.
Purification : Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre une pureté élevée.
Les méthodes de production industrielle du GSK-3117391 impliqueraient probablement une mise à l'échelle de ces étapes de synthèse tout en garantissant la cohérence et la qualité du produit grâce à des mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Le GSK-3117391 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la Recherche Scientifique
Le GSK-3117391 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier les effets de l'inhibition de la désacétylase des histones sur divers processus chimiques.
Biologie : Le composé est utilisé pour étudier le rôle des désacétylases des histones dans l'expression des gènes et la fonction cellulaire.
Médecine : Le GSK-3117391 a été exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la polyarthrite rhumatoïde et le cancer.
Industrie : La capacité du composé à moduler les marqueurs épigénétiques le rend précieux dans le développement de nouveaux agents thérapeutiques et outils de diagnostic
5. Mécanisme d'Action
Le GSK-3117391 exerce ses effets en inhibant les désacétylases des histones. Les désacétylases des histones sont des enzymes qui éliminent les groupes acétyle des protéines histones, conduisant à une structure de la chromatine plus condensée et à une expression génique réduite. En inhibant ces enzymes, le GSK-3117391 favorise une structure de la chromatine plus détendue, améliorant l'expression génique. Ce mécanisme est particulièrement pertinent en thérapie anticancéreuse, où la réactivation des gènes suppresseurs de tumeurs peut inhiber la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
GSK-3117391 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes.
Biology: The compound is used to investigate the role of histone deacetylases in gene expression and cellular function.
Medicine: GSK-3117391 has been explored for its potential therapeutic effects in treating diseases such as rheumatoid arthritis and cancer.
Industry: The compound’s ability to modulate epigenetic markers makes it valuable in the development of new therapeutic agents and diagnostic tools
Comparaison Avec Des Composés Similaires
Le GSK-3117391 est unique parmi les inhibiteurs de la désacétylase des histones en raison de sa structure et de sa puissance spécifiques. Les composés similaires comprennent :
Vorinostat : Un autre inhibiteur de la désacétylase des histones utilisé en thérapie anticancéreuse.
Romidepsin : Un peptide cyclique qui inhibe les désacétylases des histones et est utilisé pour traiter certains types de lymphomes.
Panobinostat : Un puissant inhibiteur de la désacétylase des histones utilisé en association avec d'autres médicaments pour traiter le myélome multiple.
Comparé à ces composés, le GSK-3117391 a montré des propriétés pharmacocinétiques distinctes et un profil unique d'inhibition de la désacétylase des histones, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018673-42-1 | |
| Record name | GSK-3117391 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3117391 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3117391 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)




![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)



![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
